molecular formula C9H14N2O B1140244 2,3-Diethyl-5-methylpyrazine-N4-oxide CAS No. 1076200-01-5

2,3-Diethyl-5-methylpyrazine-N4-oxide

Cat. No.: B1140244
CAS No.: 1076200-01-5
M. Wt: 166.224
InChI Key: ZRZIYDSIPJMJJT-UHFFFAOYSA-N
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Scientific Research Applications

2,3-Diethyl-5-methylpyrazine-N4-oxide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-5-methylpyrazine-N4-oxide can be achieved through the condensation of 3,4-hexanedione with propylene diamine . This reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-5-methylpyrazine-N4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur, where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazines.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-5-methylpyrazine-N4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diethyl-5-methylpyrazine-N4-oxide is unique due to the presence of the N4-oxide group, which imparts different chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2,3-diethyl-6-methyl-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-8-9(5-2)11(12)7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZIYDSIPJMJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C([N+](=C1CC)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652551
Record name 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076200-01-5
Record name Pyrazine, 2,3-diethyl-5-methyl-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076200-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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